1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol
Description
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol (CAS: 1244060-00-1) is a heterocyclic compound with the molecular formula C₉H₁₁BrN₂O₃S and a molar mass of 307.16 g/mol . Its structure consists of a pyrrolidin-3-ol core linked to a 5-bromopyridin-3-ylsulfonyl group.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-7-3-9(5-11-4-7)16(14,15)12-2-1-8(13)6-12/h3-5,8,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFACPYRADVFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-sulfonyl chloride and pyrrolidin-3-ol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfonyl-Linked Pyrrolidin-3-ol Derivatives
Compounds sharing the pyrrolidin-3-ol-sulfonyl scaffold but differing in substituents are critical for structure-activity relationship (SAR) studies.
Key Findings :
- Thiophene vs.
Bromopyridine Derivatives with Varied Substituents
Compounds featuring 5-bromopyridine cores but distinct functional groups highlight the role of substitution patterns.
Key Findings :
- Propargyl Alcohol vs. Sulfonyl-Pyrrolidine : The propargyl group in CAS 873302-37-5 introduces alkyne reactivity, whereas the sulfonyl-pyrrolidine in the main compound enhances solubility and hydrogen-bonding capacity .
- Halogen Effects: The presence of both bromine and chlorine in CAS 286946-77-8 increases molecular polarity compared to mono-halogenated analogs .
Pyrrolidin-3-ol Derivatives with Aromatic and Aliphatic Substituents
Variations in the pyrrolidin-3-ol core’s substituents influence physicochemical and pharmacological properties.
Key Findings :
- Aromatic vs. Sulfonyl Groups : Bromophenyl-substituted analogs (e.g., CAS 1355335-99-7) prioritize hydrophobic interactions, whereas sulfonyl groups favor polar interactions .
- Aminoethyl Substituents: The amino group in CAS 857637-07-1 increases water solubility and bioavailability compared to halogenated derivatives .
Biological Activity
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol (CAS Number: 1244060-00-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, including relevant studies, mechanisms of action, and potential applications.
The molecular formula of this compound is CHBrNOS, with a molecular weight of 307.164 g/mol. The compound features a pyrrolidine ring substituted with a bromopyridine sulfonyl group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 307.164 g/mol |
| LogP | 1.618 |
| PSA | 78.88 Ų |
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin .
Case Study: In Vitro Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of pyrrole-based compounds against Pseudomonas aeruginosa. The results demonstrated that several derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising avenue for developing new antibacterial agents targeting multidrug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro tests against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells revealed significant cytotoxic effects, with IC50 values indicating effective concentration levels for therapeutic use .
The proposed mechanism involves the interaction of the compound with specific cellular pathways that regulate cell growth and survival. By inhibiting key enzymes or receptors involved in these pathways, the compound can induce programmed cell death in cancer cells while sparing normal cells, highlighting its selective toxicity.
Research Findings
A comprehensive review of literature on similar compounds reveals consistent findings regarding their biological activities:
- Antimicrobial Efficacy : Pyrrole derivatives consistently demonstrate robust antimicrobial properties.
- Cytotoxicity : Several studies report significant cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Research indicates that these compounds may act through multiple pathways, including inhibition of DNA synthesis and modulation of apoptotic signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
